An In-Depth Technical Guide to 1,1,8,8-Tetramethoxyoctane (CAS 7142-84-9)
An In-Depth Technical Guide to 1,1,8,8-Tetramethoxyoctane (CAS 7142-84-9)
Introduction: Unveiling a Symmetrical Dithioacetal
1,1,8,8-Tetramethoxyoctane is a symmetrical difunctional organic compound featuring two acetal groups at the termini of an eight-carbon aliphatic chain. While specific literature on this exact molecule is not abundant, its chemical behavior can be thoroughly understood through the well-established principles of acetal chemistry. This guide will provide a comprehensive overview of its inferred chemical properties, a plausible synthetic route, its expected spectroscopic signature, and its potential applications, particularly for researchers, scientists, and professionals in drug development. The stability of the acetal functional groups under neutral to strongly basic conditions makes this molecule a potentially valuable bifunctional protecting group or a precursor in the synthesis of long-chain aliphatic compounds.
Physicochemical Properties: An Estimation
The physical and chemical properties of 1,1,8,8-Tetramethoxyoctane are primarily dictated by its long aliphatic backbone and the two terminal acetal groups. The following table summarizes the expected properties based on its structure and comparison with analogous long-chain ethers and acetals.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₂₆O₄ | Derived from the chemical structure. |
| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Typical for long-chain ethers and acetals. |
| Boiling Point | Estimated >250 °C | The long carbon chain and the presence of polar oxygen atoms will result in a relatively high boiling point. |
| Density | Estimated ~0.9 g/mL | Similar to other long-chain aliphatic compounds with oxygen-containing functional groups. |
| Solubility | Soluble in a wide range of organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols). Insoluble in water. | The long, nonpolar octane chain dominates the molecule's polarity, making it immiscible with water. |
| Stability | Stable under neutral and basic conditions. Unstable in the presence of acid, especially aqueous acid. | This is the hallmark chemical property of acetals.[1][2] |
Synthesis of 1,1,8,8-Tetramethoxyoctane: A Proposed Protocol
A practical and efficient synthesis of 1,1,8,8-Tetramethoxyoctane would involve a two-step process starting from a readily available cyclic alkene, cyclooctene. The first step is an oxidative cleavage to form the corresponding dialdehyde, followed by the protection of the two aldehyde groups as dimethyl acetals.
Step 1: Synthesis of Octane-1,8-dialdehyde via Ozonolysis of Cyclooctene
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[3] The reaction of cyclooctene with ozone, followed by a reductive workup, will yield octane-1,8-dialdehyde.
Experimental Protocol:
-
Dissolve cyclooctene (1 equivalent) in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or zinc dust, to the reaction mixture and allow it to warm to room temperature.
-
Work up the reaction by filtering off any solids and removing the solvent under reduced pressure to yield crude octane-1,8-dialdehyde.
Step 2: Formation of 1,1,8,8-Tetramethoxyoctane
The final step is the formation of the dimethyl acetals at both ends of the octane-1,8-dialdehyde. This is a classic acid-catalyzed reaction with an alcohol.[4]
Experimental Protocol:
-
Dissolve the crude octane-1,8-dialdehyde in an excess of methanol, which acts as both the reagent and the solvent.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or anhydrous hydrochloric acid.
-
The reaction is an equilibrium process, so to drive it to completion, the water formed as a byproduct should be removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like trimethyl orthoformate.[2]
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting dialdehyde is consumed.
-
Quench the reaction by adding a weak base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the resulting 1,1,8,8-Tetramethoxyoctane by vacuum distillation.
Visualizing the Synthesis
Caption: Proposed two-step synthesis of 1,1,8,8-Tetramethoxyoctane from cyclooctene.
Spectroscopic Signature: A Predictive Analysis
For a researcher, confirming the structure of a synthesized molecule is paramount. The following is a predictive analysis of the key spectroscopic features of 1,1,8,8-Tetramethoxyoctane.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1,8,8-Tetramethoxyoctane is expected to be relatively simple due to the molecule's symmetry.
-
~3.3 ppm (singlet, 12H): The twelve protons of the four methoxy (-OCH₃) groups are chemically equivalent and will appear as a sharp singlet.
-
~4.3 ppm (triplet, 2H): The two methine protons (CH(OCH₃)₂) are equivalent and will be split by the adjacent CH₂ group, resulting in a triplet.
-
~1.5-1.6 ppm (multiplet, 4H): The four protons of the two CH₂ groups adjacent to the acetal methines.
-
~1.3 ppm (multiplet, 8H): The eight protons of the central four CH₂ groups of the octane chain will likely overlap and appear as a broad multiplet.[5][6]
¹³C NMR Spectroscopy
Due to the molecule's symmetry, the ¹³C NMR spectrum will show fewer signals than the total number of carbon atoms.[2][7]
-
~104 ppm: The two equivalent acetal carbons (C(OCH₃)₂).
-
~53 ppm: The four equivalent methoxy carbons (-OCH₃).
-
~33 ppm: The two equivalent CH₂ carbons adjacent to the acetal carbons.
-
~29 ppm (multiple signals): The remaining CH₂ carbons of the octane chain. Some of these may be equivalent due to symmetry.
-
~25 ppm: The central CH₂ carbons of the octane chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch and the presence of strong C-O stretching bands.[8]
-
2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain and methoxy groups.
-
1150-1050 cm⁻¹ (strong, multiple bands): Characteristic C-O stretching vibrations of the acetal groups. This region will likely show several strong, sharp peaks.
-
Absence of a strong peak around 1700-1750 cm⁻¹: Confirms the absence of a carbonyl group from the starting dialdehyde.
Mass Spectrometry (Electron Ionization)
The molecular ion peak (m/z = 234) may be weak or absent due to the lability of the acetal groups under electron ionization conditions.[9] The fragmentation pattern will be dominated by the cleavage of the C-O bonds and α-cleavage adjacent to the oxygen atoms.
-
Loss of a methoxy group (-OCH₃): A prominent peak at m/z = 203.
-
Formation of a dimethoxymethyl cation [CH(OCH₃)₂]⁺: A characteristic fragment at m/z = 75. This is often a base peak for dimethyl acetals.
-
Cleavage of the alkyl chain: A series of peaks corresponding to the loss of alkyl fragments.
Reactivity and Applications in Drug Development
The chemical reactivity of 1,1,8,8-Tetramethoxyoctane is centered around the stability and cleavage of its acetal functional groups.
Stability
Acetals are exceptionally stable in neutral and basic environments.[1][2] They are resistant to strong bases (e.g., hydroxides, alkoxides), nucleophiles (e.g., Grignard reagents, organolithiums), and many oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄).[10] This stability is the cornerstone of their use as protecting groups.
Deprotection (Hydrolysis)
The acetal groups can be readily removed by treatment with aqueous acid, which hydrolyzes them back to the original carbonyl groups.[11][12] This reaction is an equilibrium process and is driven to completion by the presence of excess water.
Visualizing the Deprotection Reaction
Caption: Acid-catalyzed hydrolysis of 1,1,8,8-Tetramethoxyoctane to octane-1,8-dialdehyde.
Applications
The primary application of 1,1,8,8-Tetramethoxyoctane in a research and drug development setting is as a bifunctional protecting group for a long-chain dialdehyde. This could be particularly useful in multi-step syntheses where one part of a molecule needs to be modified while the aldehyde functionalities are masked. For example, if a reaction involving a strong nucleophile is to be performed on a derivative of the octane chain, the terminal aldehydes would first be protected as acetals.
Furthermore, 1,1,8,8-Tetramethoxyoctane can serve as a precursor to other 1,8-disubstituted octane derivatives. After deprotection to the dialdehyde, a wide range of chemical transformations can be performed, such as:
-
Reductive amination to form 1,8-diaminooctane derivatives.
-
Wittig reactions to extend the carbon chain at both ends.
-
Oxidation to form suberic acid (octanedioic acid), a precursor for polymers.[13]
Safety and Handling
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and strong acids.
-
Hazards: May be combustible. Contact with strong acids will generate methanol and the corresponding dialdehyde. Ingestion or inhalation should be avoided.
Conclusion
1,1,8,8-Tetramethoxyoctane, while not a commonly cited chemical, represents a valuable example of a symmetrical, bifunctional molecule whose properties and reactivity can be confidently predicted based on the fundamental principles of organic chemistry. Its stability under basic conditions and the ease of its removal with acid make it a potentially useful tool in the synthetic chemist's arsenal, particularly in the fields of complex molecule synthesis and drug development where the strategic use of protecting groups is essential. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this versatile compound.
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